molecular formula C16H21FN4S B12264368 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-4-(2-fluorophenyl)piperazine

1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-4-(2-fluorophenyl)piperazine

Cat. No.: B12264368
M. Wt: 320.4 g/mol
InChI Key: OFLFIKURCVWIQC-UHFFFAOYSA-N
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Description

1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-4-(2-fluorophenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-4-(2-fluorophenyl)piperazine typically involves the following steps:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting a suitable thioamide with hydrazine under acidic conditions.

    Introduction of the tert-butyl group: This can be done through alkylation reactions using tert-butyl halides.

    Formation of the piperazine ring: This involves the cyclization of appropriate diamines.

    Attachment of the 2-fluorophenyl group: This can be achieved through nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening, and automated synthesis techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-4-(2-fluorophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine
  • 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-4-(2-chlorophenyl)piperazine

Uniqueness

1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-4-(2-fluorophenyl)piperazine is unique due to the presence of the 2-fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to biological targets.

Properties

Molecular Formula

C16H21FN4S

Molecular Weight

320.4 g/mol

IUPAC Name

2-tert-butyl-5-[4-(2-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazole

InChI

InChI=1S/C16H21FN4S/c1-16(2,3)14-18-19-15(22-14)21-10-8-20(9-11-21)13-7-5-4-6-12(13)17/h4-7H,8-11H2,1-3H3

InChI Key

OFLFIKURCVWIQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(S1)N2CCN(CC2)C3=CC=CC=C3F

Origin of Product

United States

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